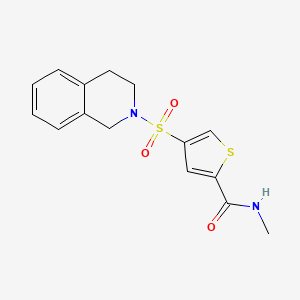

![molecular formula C19H17N3O B5546619 2-甲基-3-(4-甲基苄基)嘧啶并[1,2-a]苯并咪唑-4(1H)-酮](/img/structure/B5546619.png)

2-甲基-3-(4-甲基苄基)嘧啶并[1,2-a]苯并咪唑-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one and related compounds often involves cyclization reactions of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole. These reactions are characterized by their ability to produce compounds with significant DNA-topoisomerase I inhibitory activity (Zanatta et al., 2006). Another method involves the reaction of 2-aminobenzothiazoles with ethylacetoacetate in the presence of polyphosphoric acid, leading to the formation of N-bridged heterocycles such as 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-ones (Fogla et al., 2009).

Molecular Structure Analysis

The structure of these compounds is confirmed using various spectroscopic methods, including 'H and 13C NMR as well as 2D-NMR experiments. This detailed analysis helps in assigning the precise molecular structure to the synthesized compounds, which is crucial for understanding their chemical behavior and potential applications.

Chemical Reactions and Properties

The chemical reactivity of pyrimido[1,2-a]benzimidazoles involves their interactions with different reagents, leading to the formation of various derivatives. For example, they can undergo reactions with α, β‐unsaturated nitriles and benzoylacetonitrile derivatives, resulting in the synthesis of several new pyrimido[1,2‐a]benzimidazole derivatives (Abdelhamid et al., 1987). These reactions highlight the versatility and reactivity of the core pyrimido[1,2-a]benzimidazole structure, allowing for the generation of compounds with varied properties.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. However, detailed specific physical properties analysis of 2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is not provided in the literature searched. Typically, the physical properties are investigated using techniques such as X-ray crystallography for structural determination, which aids in understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of pyrimido[1,2-a]benzimidazoles, including their stability, reactivity, and interaction with various chemical agents, are crucial for their potential applications. These properties are often explored through synthetic reactions and biological evaluations, where the compounds' ability to interact with biological targets, such as DNA, is assessed. For instance, some derivatives have shown significant antimicrobial activity, indicating their potential as therapeutic agents (Sharma et al., 2010).

科学研究应用

合成技术和应用

三取代咪唑的合成:研究表明,开发具有 C 端咪唑的氨基酸模拟物,重点介绍使用 O-五氟苯甲酰胺肟和钯催化的环化技术。该方法展示了与 2-甲基-3-(4-甲基苄基)嘧啶并[1,2-a]苯并咪唑-4(1H)-酮在结构上相关的化合物的合成多功能性,强调了它们在创建活性生物分子中的潜力 (Zaman、Kitamura 和 Abell,2005 年).

N 桥接杂环合成:对 2-甲基-4H-嘧啶并[2,1-b]苯并噻唑-4-酮等 N 桥接杂环的区域选择性合成的研究,通过脱水缩合然后环化提供了定量产率方法的见解。该合成途径对于理解类似化合物的化学行为和合成策略至关重要 (Fogla、Ankodia、Sharma 和 Kumar,2009 年).

嘧啶并[1,2-a]苯并咪唑的制备:已经开发出一种基于 β-羰基取代的 4H-色烯与 2-氨基苯并咪唑反应的方法来制备嘧啶并[1,2-a]苯并咪唑。该技术阐明了创建具有潜在生物学相关性的化合物的过程,强调了创新合成路线在化学研究中的重要性 (Osyanin、Osipov、Korzhenko、Demidov 和 Klimochkin,2021 年).

DNA 拓扑异构酶 I 抑制活性:新型 2-(三氟甲基)嘧啶并[1,2-a]苯并咪唑的合成及其生物活性突出了此类化合物的潜在治疗应用。关注 DNA 拓扑异构酶 I 抑制活性是开发新药的关键一步,强调了在药理学研究中结构相似的化合物的意义 (Zanatta、Amaral、Esteves-Souza、Echevarria、Brondani、Flores、Bonacorso、Flores 和 Martins,2006 年).

作用机制

属性

IUPAC Name |

2-methyl-3-[(4-methylphenyl)methyl]-1H-pyrimido[1,2-a]benzimidazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-12-7-9-14(10-8-12)11-15-13(2)20-19-21-16-5-3-4-6-17(16)22(19)18(15)23/h3-10H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDMLLKANBDXTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=C(NC3=NC4=CC=CC=C4N3C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5546561.png)

![1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5546566.png)

![2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5546593.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B5546608.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)

![1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5546630.png)

![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)

![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)

![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)